molecular formula C14H20O B14614480 1-Heptanone, 3-methyl-1-phenyl- CAS No. 57001-88-4

1-Heptanone, 3-methyl-1-phenyl-

Cat. No.: B14614480
CAS No.: 57001-88-4
M. Wt: 204.31 g/mol
InChI Key: MWQYDLMEBJCMME-UHFFFAOYSA-N
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Description

1-Heptanone, 3-methyl-1-phenyl- (CAS: Not explicitly provided in evidence) is a ketone derivative featuring a seven-carbon chain with a ketone group at position 1, a methyl substituent at position 3, and a phenyl group attached to the same carbon as the ketone. Its structural formula can be inferred as 3-methyl-1-phenylheptan-1-one.

Properties

CAS No.

57001-88-4

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-1-phenylheptan-1-one

InChI

InChI=1S/C14H20O/c1-3-4-8-12(2)11-14(15)13-9-6-5-7-10-13/h5-7,9-10,12H,3-4,8,11H2,1-2H3

InChI Key

MWQYDLMEBJCMME-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)CC(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Heptanone, 3-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride, followed by subsequent reactions to introduce the methyl and heptanone groups. Another method includes the condensation of appropriate aldehydes or ketones with phenylhydrazine, followed by cyclization and further functional group modifications .

Industrial Production Methods

Industrial production of 1-Heptanone, 3-methyl-1-phenyl- often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as aluminum chloride in Friedel-Crafts reactions, and specific temperature and pressure settings are crucial to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

1-Heptanone, 3-methyl-1-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

1-Heptanone, 3-methyl-1-phenyl- has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-Heptanone, 3-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The carbonyl group can participate in nucleophilic addition reactions, while the aromatic ring can undergo electrophilic substitution. These interactions influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1-heptanone, 3-methyl-1-phenyl-:

Compound Name Key Substituents/Modifications Chemical Formula References
1-Hydroxy-6-methyl-1-phenyl-3-heptanone Ketone replaced by hydroxyl at C1; methyl at C6 C₁₄H₂₀O₂
7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone Chlorine at C7; trifluoromethylphenyl at C1 C₁₄H₁₆ClF₃O
7-(4-Hydroxy-3-methoxyphenyl)-5-methoxy-1-phenylheptan-3-one Methoxy and hydroxyl groups on phenyl rings C₂₁H₂₄O₅
3-Heptanone, dl-6-dimethylamino-4,4-diphenyl- Dimethylamino at C6; diphenyl at C4 C₂₁H₂₅NO

Key Observations :

  • Phenyl Group Positioning : The phenyl group at C1 (common in all analogs) introduces steric hindrance and enhances lipophilicity, affecting solubility and interaction with biological targets .
  • Substituent Diversity : Chlorine (in 7-chloro-...), trifluoromethyl (in CAS 89037-47-8), and methoxy groups (in C₂₁H₂₄O₅) modulate electronic properties, altering reactivity and stability .

Physical and Chemical Properties

Data from analogs suggest trends in physical properties:

Property 1-Heptanone, 3-Methyl-1-Phenyl- (Inferred) 1-Hydroxy-6-methyl-1-phenyl-3-heptanone 7-Chloro-1-[3-(trifluoromethyl)phenyl]-1-heptanone
Molecular Weight ~218.3 g/mol 232.3 g/mol 292.7 g/mol
Boiling Point 250–280°C (estimated) Not reported Not reported
Melting Point 30–40°C (estimated) Not reported Not reported
Solubility Low in water; soluble in organic solvents Low (hydroxyl may improve polarity) Low (enhanced by halogenation)

Notes:

  • Spectroscopic Data : Aromatic ketones like these exhibit strong IR absorption at ~1700 cm⁻¹ (C=O stretch) and UV-Vis peaks due to π→π* transitions in the phenyl group. NMR would show distinct signals for methyl (δ 1.0–1.5 ppm) and aromatic protons (δ 7.0–7.5 ppm) .
  • Thermal Stability : Halogenated derivatives (e.g., 7-chloro-...) may exhibit higher stability due to electron-withdrawing groups .

Reactivity Insights :

  • The ketone group is susceptible to nucleophilic attack (e.g., reduction to alcohol or formation of Schiff bases).
  • Phenyl and methyl groups may direct electrophilic substitution reactions to specific positions on the aromatic ring .

Pharmaceutical Potential

  • Kinase Inhibitors : Structural similarity to kinase-targeting compounds in the KLSD database implies possible bioactivity in cancer research .

Material Science

  • Polymer Additives : Halogenated derivatives (e.g., 7-chloro-...) may enhance chemical resistance in polymers like PEEK, as seen in high-performance material applications .

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